molecular formula C9H9ClO3 B185523 (4-Chloro-3-methylphenoxy)acetic acid CAS No. 588-20-5

(4-Chloro-3-methylphenoxy)acetic acid

Cat. No. B185523
CAS RN: 588-20-5
M. Wt: 200.62 g/mol
InChI Key: FBGYNJKXMKWETB-UHFFFAOYSA-N
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Description

“(4-Chloro-3-methylphenoxy)acetic acid”, also known as MCPA, is an isotopically labeled compound of the pesticide 4-chloro-2-methylphenoxy acetic acid . It is a widely used acidic herbicide which is soluble in water and highly effective even at low concentrations .


Synthesis Analysis

Ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized . The obtained compounds differed in terms of the substitution of the phenoxyethylammonium group in the ring as well as the length of the alkyl chain .


Molecular Structure Analysis

The molecular formula of MCPA is C9H9ClO3 . Its average mass is 200.619 Da and its monoisotopic mass is 200.024017 Da .


Chemical Reactions Analysis

The basic physicochemical properties of the obtained ionic liquids (solubility and thermal stability) were characterized and their structures were confirmed . FT-IR analyses were conducted on Thermo Nicolet FT-IR iS10 spectrometer in the range of 650–4000 cm −1 at a resolution of 1 cm −1 .


Physical And Chemical Properties Analysis

MCPA has a density of 1.3±0.1 g/cm 3 . Its boiling point is 334.7±27.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 61.0±3.0 kJ/mol . The flash point is 156.2±23.7 °C . The index of refraction is 1.552 .

Scientific Research Applications

Analytical Method Development

  • Herbicide Determination in Water Samples : A sensitive method for determining phenoxy herbicides like MCPA in water was developed. This method, utilizing phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis, showed high sensitivity and accuracy in detecting low concentrations of MCPA in real samples, including seawater and tap water (Nuhu et al., 2012).

  • Molecular Imprinted Polymer for Trace Determination : A study focused on the creation of MCPA-imprinted polymer for selective sample preparation in biological and environmental samples. This method improved the trace determination of MCPA, showing potential for application in environmental monitoring (Omidi et al., 2014).

Environmental Impact and Treatment

  • Photocatalytic Oxidation for Herbicide Degradation : Research on the photocatalytic decomposition of MCPA in aqueous suspensions containing TiO2 was conducted. This study proposed a possible reaction mechanism and determined the rate of MCPA decomposition, contributing to understanding how to effectively remove such herbicides from water sources (Topalov et al., 2001).

  • Adsorption and Degradation in Soils : A comprehensive review compared the adsorption and degradation rates of phenoxyalkanoic acid herbicides, including MCPA, in soils. It assessed their potential for groundwater contamination, providing crucial information for environmental safety and agricultural practices (Paszko et al., 2016).

Plant and Microbial Interaction

  • Impact on Tomato Gene Expression and Rhizosphere Bacteria : A study investigated the effects of MCPA on tomato plants and their rhizosphere bacterial communities. It found that MCPA affected plant growth, nutrient uptake, and altered the abundance of certain soil bacteria, offering insights into the ecological impact of MCPA on agricultural crops (Zhang et al., 2021).

  • Biogas-Producing Microbial Community and Herbicidal Ionic Liquids : Research evaluated the effect of herbicidal ionic liquids, including MCPA, on microorganisms used in anaerobic digesters. The study found significant impacts on microbial population structure and biogas production efficiency, highlighting the environmental implications of MCPA use (Czarny et al., 2019).

Mechanism of Action

Target of Action

The primary target of (4-Chloro-3-methylphenoxy)acetic acid, also known as MCPA, is the growth hormone indoleacetic acid (IAA) found in plants . IAA is a crucial component in the regulation of plant growth and development.

Mode of Action

MCPA acts as an auxin, a type of plant hormone. It mimics the action of IAA, leading to uncontrolled and rapid growth in broad-leaf plants . This abnormal growth eventually causes the plant to die, a process often referred to as "growing to death" .

Biochemical Pathways

This interference leads to uncontrolled cell division and growth, particularly in the vascular tissues, which eventually results in the death of the plant .

Pharmacokinetics

It is known that mcpa is a small, polar molecule that is soluble in water . This suggests that it can be readily absorbed and transported within plants. The metabolic stability of MCPA and its effects on bioavailability are areas of ongoing research .

Result of Action

The primary result of MCPA action is the death of broad-leaf plants. By mimicking IAA, MCPA induces rapid, uncontrolled growth in these plants, leading to their eventual death . This makes MCPA an effective herbicide for controlling the spread of broad-leaf weeds in agricultural settings .

Action Environment

The efficacy and stability of MCPA can be influenced by various environmental factors. For instance, MCPA is more effective in warm, moist conditions that promote plant growth. Additionally, the pH of the soil can affect the ionization state of MCPA, potentially influencing its absorption and transport within plants. The presence of other organisms in the soil, such as bacteria and fungi, may also impact the degradation and persistence of MCPA in the environment .

Safety and Hazards

MCPA is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

There is ongoing research into the use of MCPA in the synthesis of ionic liquids . These ionic liquids have potential applications in chemical synthesis, extraction, catalysis, and electrochemical processes .

Biochemical Analysis

Biochemical Properties

The (4-Chloro-3-methylphenoxy)acetic acid herbicide exerts its effects by mimicking the action of natural plant hormones, disrupting normal plant growth . It interacts with various enzymes and proteins involved in plant growth regulation, although the specific biomolecules it interacts with are not well characterized .

Cellular Effects

In cellular processes, this compound has been found to induce abnormal growth of lateral roots in tomato seedlings and reduce uptake of the nutrients N, P, and K as well as the hormone (ABA and GA3) levels . This suggests that it may influence cell function by altering nutrient uptake and hormone levels .

Molecular Mechanism

It is known to mimic the action of natural plant hormones, disrupting normal plant growth . This suggests that it may bind to hormone receptors or other biomolecules, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It is known that this compound is highly effective even at low concentrations , suggesting that it may have long-term effects on cellular function.

Metabolic Pathways

The metabolic pathways involving this compound are not well characterized. Given its role as a synthetic auxin, it is likely to be involved in pathways related to plant growth regulation .

Transport and Distribution

Given its solubility in water , it is likely to be readily transported and distributed within plant tissues.

Subcellular Localization

The subcellular localization of this compound is not well characterized. Given its role as a synthetic auxin, it is likely to be localized in areas of the cell involved in growth regulation .

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-6-4-7(2-3-8(6)10)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGYNJKXMKWETB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207523
Record name Acetic acid, (4-chloro-3-methylphenoxy)-
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Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

588-20-5
Record name 2-(4-Chloro-3-methylphenoxy)acetic acid
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Record name Acetic acid, (4-chloro-3-methylphenoxy)-
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Record name Acetic acid, (4-chloro-3-methylphenoxy)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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